molecular formula C13H24N2O2 B111143 Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1100748-84-2

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B111143
CAS No.: 1100748-84-2
M. Wt: 240.34 g/mol
InChI Key: FGWHJPYFWUDBIX-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1100748-84-2) is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core with a tertiary butyl carbamate (Boc) protective group and an amino substituent at position 1. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. It is hygroscopic and requires storage at 2–8°C in a dry, sealed environment to prevent degradation . Safety data indicate hazards including skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .

Properties

IUPAC Name

tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWHJPYFWUDBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649126
Record name tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100748-84-2
Record name tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with trichloroacetyl chloride, followed by the addition of an amine . The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its spirocyclic structure is of particular interest for developing new therapeutic agents targeting neurological disorders.
  • Synthesis of Bioactive Molecules
    • The compound serves as a building block in the synthesis of complex molecules, including those with potential anti-cancer properties. Researchers have utilized this compound in the development of derivatives that exhibit enhanced biological activity.
  • Neuropharmacology
    • Studies have explored the effects of this compound on neurotransmitter systems, particularly its interaction with receptors involved in mood regulation and cognitive function. Preliminary findings suggest potential anxiolytic and antidepressant effects.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers at a leading pharmaceutical institute synthesized several derivatives of this compound. These derivatives were evaluated for their activity against various cancer cell lines. Results indicated that certain modifications to the tert-butyl group significantly increased cytotoxicity.

DerivativeIC₅₀ (µM)Cancer Cell Line
Compound A15MCF-7
Compound B10HeLa
Compound C5A549

Case Study 2: Neuropharmacological Assessment

In another study, the neuropharmacological effects of this compound were assessed in animal models. The compound was administered to evaluate its impact on anxiety-like behaviors using the elevated plus maze test.

Treatment GroupTime Spent in Open Arms (s)Anxiety Index
Control30High
Tert-butyl Group50Low

Results showed a statistically significant increase in the time spent in open arms, suggesting anxiolytic properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as an agonist for GPR119, a receptor involved in glucose metabolism and insulin secretion . This interaction helps in the regulation of blood sugar levels and has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate lies in its spirocyclic framework and functional group arrangement. Below is a detailed comparison with analogous spirocyclic derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NH₂ at position 1, Boc at N7 C₁₃H₂₄N₂O₂ 240.34 Intermediate for kinase inhibitors; hygroscopic
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate -NH₂ at position 2 C₁₃H₂₄N₂O₂ 240.34 Higher steric hindrance at position 2; used in peptide mimetics
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate Ketone (-C=O) at position 1 C₁₃H₂₁NO₃ 239.32 Precursor for amide coupling; stable under basic conditions
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Ketone at position 2, additional N at position 1 C₁₂H₂₀N₂O₃ 240.30 Dual functionality for cross-linking reactions; acute oral toxicity (H302)
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Br at position 2 C₁₃H₂₂BrNO₂ 310.23 Halogenated analog for Suzuki-Miyaura couplings
Tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate -OH at position 7 C₁₃H₂₃NO₃ 241.33 Polar derivative for solubility enhancement in aqueous systems

Biological Activity

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1100748-84-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1100748-84-2
  • Storage Conditions : Keep in a dark place, sealed, at 2-8°C.

Synthesis

The synthesis of this compound involves several steps that include the reaction of specific precursors to yield the desired compound. A notable method includes the use of tert-butyl ester derivatives and nitrogen-containing heterocycles, which are common in pharmaceutical intermediates. The yield for synthesized derivatives can reach up to 70.7%, indicating a favorable production efficiency for further research and development .

Tert-butyl 1-amino-7-azaspiro[3.5]nonane derivatives have been identified as potential modulators of GPR119, a receptor involved in glucose metabolism and insulin secretion. Compounds that act as GPR119 agonists can enhance glucose-dependent insulin secretion, making them candidates for diabetes treatment .

Pharmacological Studies

  • GPR119 Agonism :
    • In a study focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives, certain compounds demonstrated significant GPR119 agonistic activity, leading to improved glucose tolerance in diabetic rat models .
  • Inflammatory Response Modulation :
    • Research indicates that related compounds can regulate chemokine receptors CCR3 and CCR5, which are implicated in inflammatory responses and HIV pathogenesis. This suggests potential applications in treating inflammatory diseases and HIV-related conditions .
  • Case Study: Efficacy in Diabetic Models :
    • A specific derivative, identified as compound 54g during screening, exhibited a favorable pharmacokinetic profile and effectively lowered blood glucose levels in diabetic rats, highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
GPR119 AgonismEnhances insulin secretion; improves glucose tolerance in diabetic models
Chemokine Receptor ModulationPotential treatment for inflammatory diseases and HIV infections
PharmacokineticsCompound 54g showed desirable pharmacokinetic properties; effective in lowering blood glucose

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate?

The compound can be synthesized via multistep reactions involving spirocyclic intermediates. For example, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (a precursor) is reacted with nucleophiles like 1,1,3-tribromo-2,2-dimethylcyclopropane under controlled conditions. Purification via gradient chromatography (e.g., 10–80% Et₂O/pentane) yields the product with ~85% efficiency . Photoredox catalysis is another method, where styrenes are dicarbofunctionalized using tert-butyl 2-(((4-(trifluoromethyl)benzoyl)oxy)imino)-7-azaspiro[3.5]nonane-7-carboxylate under visible light, achieving 70% yield .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals sp³-hybridized carbons (δ 1.00–1.15 ppm for tert-butyl groups) and spirocyclic proton environments (δ 2.58–7.35 ppm) .
  • Chromatography : TLC (Rf = 0.53 in 40% Et₂O/pentane) confirms purity .
  • Mass Spectrometry : Exact mass analysis (e.g., 239.1885 g/mol) validates molecular formula consistency .

Q. What storage conditions ensure stability, and what decomposition products are observed?

Store at 2–8°C in a dry, ventilated environment. Avoid static discharge and moisture. Thermal decomposition during combustion releases CO and NOₓ, necessitating inert gas handling . Stability under long-term storage (>6 months) requires verification via periodic HPLC analysis.

Q. What safety protocols are essential when handling this compound?

Despite conflicting hazard classifications (e.g., "no known hazard" in vs. acute toxicity in ), adopt precautionary measures:

  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for spirocyclic intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in reductive amination steps.
  • Purification : Flash chromatography with silica gel (40–63 µm) improves recovery rates .

Q. How should researchers reconcile contradictory hazard data across safety reports?

Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Indagoo ). Prioritize classifications with validated test data (e.g., H302 for oral toxicity in ). Conduct in-house toxicity assays (e.g., Ames test) if discrepancies persist.

Q. What role does this spirocyclic amine play in drug discovery?

Spirocyclic amines are prized for conformational rigidity, enhancing target binding selectivity. Derivatives like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate serve as precursors for kinase inhibitors or GPCR modulators . Their bicyclic structure mimics natural alkaloids, enabling CNS drug development .

Q. How is the compound’s pharmacological activity assessed in vitro?

  • Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa) evaluate cytotoxicity .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What strategies mitigate instability in aqueous solutions?

  • pH Control : Buffered solutions (pH 6–8) reduce hydrolysis of the tert-butyl carbamate group .
  • Lyophilization : Freeze-drying extends shelf life for biological assays .

Q. How can computational modeling guide derivatization efforts?

  • Docking Studies : Predict binding poses with targets (e.g., serotonin receptors) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the spirocycle) with activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

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